molecular formula C5H3ClINO B1398703 6-Chloro-3-iodopyridin-2-ol CAS No. 1224719-11-2

6-Chloro-3-iodopyridin-2-ol

Cat. No.: B1398703
CAS No.: 1224719-11-2
M. Wt: 255.44 g/mol
InChI Key: GAGFVVYAFTYTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 6-Chloro-3-iodopyridin-2-ol is typically carried out through chemical synthesis. One common method involves reacting 2-iodopyridine with trichloroethanol, followed by hydrogenation to obtain the target product . This synthetic route is favored due to its efficiency and the availability of starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-3-iodopyridin-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). Common reagents for these reactions include sodium hydroxide and potassium carbonate.

    Oxidation and Reduction: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert it to alcohols.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions can produce pyridine ketones or aldehydes .

Scientific Research Applications

6-Chloro-3-iodopyridin-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antibacterial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including infections and cancer.

    Industry: In agriculture, it is used as an intermediate for producing pesticides and insecticides.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodopyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl group enable it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. These interactions can lead to antibacterial or antiviral effects, making the compound valuable in drug development .

Comparison with Similar Compounds

6-Chloro-3-iodopyridin-2-ol can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various scientific and industrial contexts.

Properties

IUPAC Name

6-chloro-3-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGFVVYAFTYTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-iodopyridin-2-ol
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-iodopyridin-2-ol
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-iodopyridin-2-ol
Reactant of Route 4
6-Chloro-3-iodopyridin-2-ol
Reactant of Route 5
6-Chloro-3-iodopyridin-2-ol
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-iodopyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.